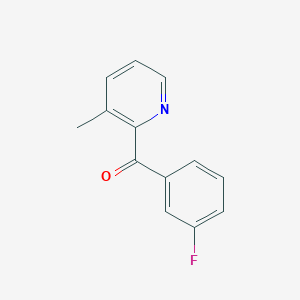

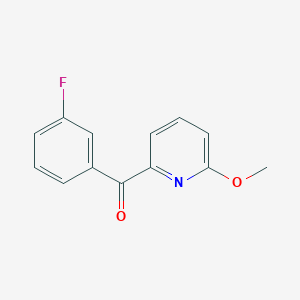

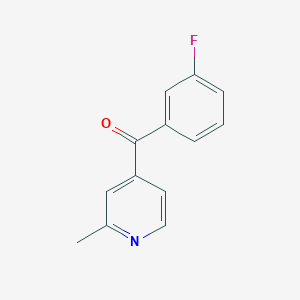

4-(3-Fluorobenzoyl)-2-methylpyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

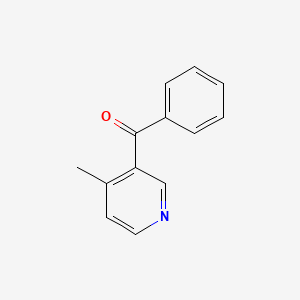

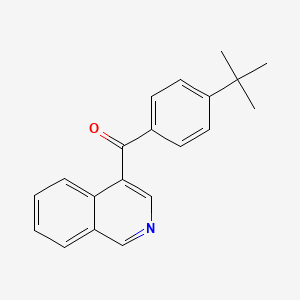

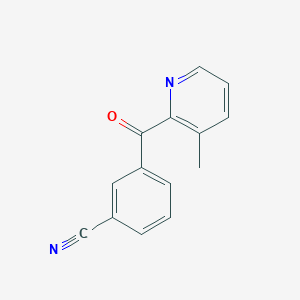

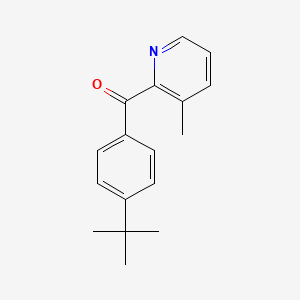

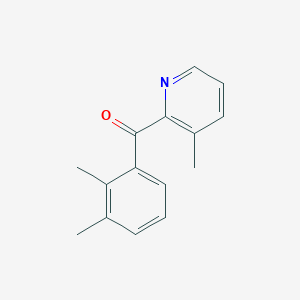

“4-(3-Fluorobenzoyl)-2-methylpyridine” is a chemical compound. Its structure would be expected to contain a pyridine ring with a methyl group at the 2-position and a 3-fluorobenzoyl group at the 4-position .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, compounds like 3-Fluorobenzoyl chloride and 4-Fluorobenzoyl chloride are often used in Friedel-Crafts acylation reactions .

Molecular Structure Analysis

The molecular structure of “this compound” would be expected to contain a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The 2-position of the ring would have a methyl group (CH3), and the 4-position would have a 3-fluorobenzoyl group .

Scientific Research Applications

Conformational Analysis and Crystal Structure

A study by Ribet et al. (2005) focused on the conformational analysis and crystal structure of a related compound, providing insights into its solid and solution conformations, thermal stability, and phase transitions. This research is crucial for understanding the physical and chemical properties of such compounds, which can have implications in various scientific applications (Ribet et al., 2005).

Functionalization and Synthesis

Pesti et al. (2000) discussed the efficient functionalization and synthesis of a related compound, highlighting its potential as a cognition enhancer drug candidate. This study demonstrates the compound's utility in medicinal chemistry and drug development (Pesti et al., 2000).

Crystallography and Hydrogen Bonding

Gallagher et al. (2008) investigated the crystal structure of a similar compound, emphasizing its unique crystallographic features, such as the absence of classical hydrogen bonds. This research provides valuable information on the molecular interactions and stability of such compounds (Gallagher et al., 2008).

Supramolecular Association

A study by Khalib et al. (2014) on the supramolecular association in organic acid-base salts of a related compound reveals its potential in forming diverse supramolecular architectures. This has implications in materials science and molecular engineering (Khalib et al., 2014).

Synthesis and Chemical Transformation

Research by Shi Qunfeng et al. (2012) on the synthesis of a related methyl ester compound illustrates the chemical transformations that these compounds can undergo. This knowledge is important for chemical synthesis and the development of new chemical entities (Shi Qunfeng et al., 2012).

Radiofluorination and Protection Groups

Malik et al. (2011) explored the use of methyl substituted benzyl groups in the radiofluorination of a similar compound. This research has applications in radiochemistry and the development of radiopharmaceuticals (Malik et al., 2011).

properties

IUPAC Name |

(3-fluorophenyl)-(2-methylpyridin-4-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO/c1-9-7-11(5-6-15-9)13(16)10-3-2-4-12(14)8-10/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCJLEGFVIRTXOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)C(=O)C2=CC(=CC=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801243871 |

Source

|

| Record name | (3-Fluorophenyl)(2-methyl-4-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801243871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1187167-22-1 |

Source

|

| Record name | (3-Fluorophenyl)(2-methyl-4-pyridinyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187167-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Fluorophenyl)(2-methyl-4-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801243871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.